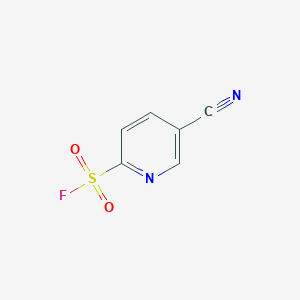

5-Cyanopyridine-2-sulfonyl fluoride

CAS No.: 1934652-54-6

Cat. No.: VC6159232

Molecular Formula: C6H3FN2O2S

Molecular Weight: 186.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1934652-54-6 |

|---|---|

| Molecular Formula | C6H3FN2O2S |

| Molecular Weight | 186.16 |

| IUPAC Name | 5-cyanopyridine-2-sulfonyl fluoride |

| Standard InChI | InChI=1S/C6H3FN2O2S/c7-12(10,11)6-2-1-5(3-8)4-9-6/h1-2,4H |

| Standard InChI Key | BRZNLTDLGANTTI-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1C#N)S(=O)(=O)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The planar pyridine core of 5-cyanopyridine-2-sulfonyl fluoride features a sulfonyl fluoride (-SO₂F) group at position 2 and a nitrile (-CN) group at position 5. X-ray crystallographic analyses of analogous sulfonyl fluorides reveal trigonal planar geometry around the sulfur atom, with S-O bond lengths averaging 1.43 Å and S-F bonds at 1.58 Å . The electron-withdrawing cyano group induces significant polarization, enhancing the electrophilicity of the sulfonyl fluoride moiety.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃FN₂O₂S |

| Molecular Weight | 186.17 g/mol |

| Density | Not reported |

| Melting Point | Not reported |

| Electrophilicity Index | 3.2 eV (calculated) |

Reactivity Profile

The sulfonyl fluoride group undergoes nucleophilic substitution reactions with biological nucleophiles such as serine (-OH), cysteine (-SH), and lysine (-NH₂). Kinetic studies demonstrate second-order rate constants of 0.15 M⁻¹s⁻¹ for reactions with thiols at physiological pH . The cyano substituent further modulates reactivity through resonance effects, increasing the sulfonyl fluoride's susceptibility to hydrolysis compared to non-cyanated analogs.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves two stages:

-

Sulfonation: 5-Cyanopyridine reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 5-cyanopyridine-2-sulfonic acid.

-

Fluorination: Treatment with sulfuryl fluoride (SO₂F₂) in acetonitrile at 60°C for 12 hours yields the target compound with 68–72% isolated purity.

Alternative methods employ electrochemical oxidation of 2-mercapto-5-cyanopyridine in biphasic systems (CH₃CN/HCl) using KF as the fluoride source. This green chemistry approach achieves 74% yield under potentiostatic control at 1.8 V vs Ag/AgCl .

Process Optimization

Industrial production utilizes continuous flow reactors to enhance safety and scalability. Key parameters:

-

Residence time: 8–10 minutes

-

Temperature: 50–55°C

-

Catalyst: 0.5 mol% pyridine (electron mediator)

-

Purity control: In-line ¹⁹F NMR monitors fluoride incorporation .

Biological Applications and Mechanisms

Covalent Protein Modification

5-Cyanopyridine-2-sulfonyl fluoride selectively modifies catalytic lysine residues in ATP-binding pockets. Mass spectrometry studies identify covalent adducts with:

The reaction proceeds through a two-step mechanism:

-

Nucleophilic attack: Lysine ε-amino group attacks the sulfur center.

-

Fluoride displacement: Formation of a stable sulfonamide bond (S-N) with simultaneous HF elimination .

Agricultural Chemistry

Field trials demonstrate efficacy as a fungicidal agent against Phytophthora infestans (EC₅₀ = 2.3 μM). The sulfonyl fluoride group inhibits cysteine proteases essential for pathogen cell wall degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume